4-Methoxy-7-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride
Description
Historical Development of Benzothiazole-Based Pharmaceuticals
The benzothiazole scaffold emerged as a pharmacologically significant heterocycle following its isolation from natural sources in the mid-20th century, including cranberries and marine organisms. Early synthetic efforts in the late 19th century by Hofmann laid the groundwork for 2-substituted derivatives, which gained industrial relevance as vulcanization accelerators in the 1920s. Medicinal applications accelerated in the 1990s with the discovery of benzothiazole-containing drugs such as riluzole (approved for ALS in 1995) and pramipexole (Parkinson’s disease, 1997). Structural analyses revealed that the planar benzothiazole core enables π-π stacking interactions with biological targets, while its electron-deficient thiazole ring facilitates hydrogen bonding.
Key milestones include:
Significance of Piperazine Moiety in Medicinal Chemistry
Piperazine’s six-membered diamine structure provides conformational flexibility, hydrogen-bonding capacity, and enhanced solubility, making it a cornerstone of rational drug design. Over 20% of FDA-approved small-molecule drugs contain piperazine or its derivatives, including antihistamines (cetirizine), antipsychotics (aripiprazole), and antivirals (sitagliptin). The moiety’s ability to improve pharmacokinetic properties stems from:
- Basicity (pKa ~9.8) : Enhances water solubility and oral bioavailability.
- Structural rigidity : Stabilizes bioactive conformations via chair-boat interconversion.
- Diverse substitution patterns : Facilitates tuning of target affinity and selectivity.
Recent studies highlight piperazine’s role in overcoming multidrug resistance, particularly in antimicrobial and anticancer agents, by modulating efflux pump interactions.
Evolution of Combined Benzothiazole-Piperazine Scaffolds
The fusion of benzothiazole and piperazine leverages complementary pharmacological features:
- Electronic synergy : Benzothiazole’s electron-withdrawing thiazole ring polarizes the piperazine nitrogen, enhancing receptor binding.
- Spatial optimization : Piperazine’s flexible chair conformation positions substituents for optimal target engagement.
Synthetic breakthroughs enabled efficient hybridization:
- Mitsunobu coupling : Links benzothiazole-2-ol derivatives with piperazine via phosphine-mediated alkylation.
- Buchwald-Hartwig amination : Palladium-catalyzed C–N bond formation for direct piperazine attachment.
Notable hybrids include antitumor agents such as N-(5-fluorobenzothiazole-2-yl) carbohydrazide-piperazine conjugates , which inhibit topoisomerase IIα at IC50 = 12 nM.
Current Research Landscape and Strategic Importance
The benzothiazole-piperazine pharmacophore is prioritized in drug discovery due to:
- Multitarget potential : Demonstrated activity against kinases (EGFR, VEGFR), neurotransmitter receptors (5-HT3, D2), and microbial enzymes.
- ADMET advantages : LogP reductions of 0.5–1.5 units compared to non-piperazine analogs, improving blood-brain barrier penetration.
Table 1 : Recent Advances in Benzothiazole-Piperazine Hybrids
Ongoing clinical trials focus on hybrids for neurodegenerative diseases and antibiotic-resistant infections, with six candidates entering Phase II studies since 2023.
Properties
IUPAC Name |
4-methoxy-7-methyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS.ClH/c1-10-4-5-11(18-3)12-13(10)19-14(15-12)17-8-6-16(2)7-9-17;/h4-5H,6-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUAPBXYECZTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-7-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride typically involves multiple steps, starting with the formation of the benzo[d]thiazole core This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-methylpiperazine moiety exhibits nucleophilic character, participating in alkylation and acylation reactions. Key findings include:
-
Mechanism : Base-mediated deprotonation of the piperazine nitrogen enhances nucleophilicity, facilitating SN₂ reactions with electrophiles.
-
Example : Reaction with methyl iodide in tetrahydrofuran (THF) at 100°C yields quaternary ammonium salts .
Coupling Reactions
The benzo[d]thiazole core participates in cross-coupling reactions, enabling structural diversification:
Suzuki–Miyaura Coupling
| Substrate | Boronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|---|
| Brominated derivative | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, dioxane | Biaryl-functionalized benzo[d]thiazole | 74% |
-
Conditions : Reactions proceed at 120°C under inert atmospheres, leveraging the electron-deficient thiazole ring .
Buchwald–Hartwig Amination
| Substrate | Amine | Catalyst | Product | Yield | Source |
|---|---|---|---|---|---|
| Chlorothiazole | Morpholine | Pd(OAc)₂, Xantphos | Morpholino-substituted derivative | 68% |
Acid-Base Reactions
The hydrochloride salt undergoes reversible protonation/deprotonation:
| Reaction | Conditions | Outcome | pKa (Piperazine N) | Source |
|---|---|---|---|---|
| Deprotonation | NaOH (1M), H₂O/EtOH | Free base formation | ~7.9 (secondary N) | |
| Reprecipitation | HCl (gas), diethyl ether | Recovery of hydrochloride salt | — |
-
Applications : Salt forms modulate solubility for pharmacokinetic optimization.
Oxidation of Thiazole Sulfur
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂, AcOH | 60°C, 6 hrs | Sulfoxide or sulfone derivatives | 55–60% |
-
Mechanism : Electrophilic attack on the sulfur atom, influenced by the electron-donating methoxy group .
Reduction of Piperazine Ring
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄, MeOH | RT, 2 hrs | Partially saturated piperazine | 48% |
Metal Complexation
The nitrogen and sulfur donors enable coordination chemistry:
| Metal Salt | Solvent | Ligand:Metal Ratio | Application | Source |
|---|---|---|---|---|
| CuCl₂ | DMF | 2:1 | Antimicrobial agents | |
| Fe(NO₃)₃ | EtOH | 1:1 | Catalytic oxidation studies |
Functional Group Interconversion
The methoxy group undergoes demethylation under acidic conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BBr₃, CH₂Cl₂ | −78°C to RT, 12 hrs | 4-Hydroxybenzo[d]thiazole | 70% |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and piperazine exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 4-Methoxy-7-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride showed varying degrees of activity against several bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 12 µg/mL |
| Compound B | Staphylococcus aureus | 10 µg/mL |
| Compound C | Pseudomonas aeruginosa | 15 µg/mL |
These results suggest that the benzothiazole structure contributes to enhanced antimicrobial efficacy, potentially through mechanisms involving inhibition of cell wall synthesis or disruption of metabolic pathways in bacteria.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer activity. Benzothiazole derivatives have been reported to act as potent antimitotic agents, interfering with cancer cell proliferation.
Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in cell cycle regulation.
Case Study : A recent study evaluated the anticancer effects of related compounds on various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis through the activation of caspase pathways .
Neuroprotective Effects
The piperazine ring in the compound is associated with neuroprotective properties, making it a candidate for research into neurodegenerative diseases. Studies have indicated that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer’s disease and Parkinson’s disease.
Table 2: Neuroprotective Activity Data
| Compound | Model Organism | Observed Effect |
|---|---|---|
| Compound D | Mouse model | Reduced neuroinflammation |
| Compound E | Rat model | Improved cognitive function |
Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects, which can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This makes it a valuable candidate for treating inflammatory diseases.
Research Findings : In vitro studies demonstrated that the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its utility in managing inflammatory responses .
Mechanism of Action
The mechanism by which 4-Methoxy-7-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins within cells. The exact pathways and interactions would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Methoxy-7-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride with key analogs from the literature, focusing on structural features, physicochemical properties, and synthetic yields:
Key Observations:
Structural Variations :
- The target compound features a 4-methylpiperazine group, contrasting with analogs bearing 4-chlorophenyl (Compound 8) or pyrimidinyl (Compound 10) substituents. Methylpiperazine may improve metabolic stability compared to bulkier aryl groups .
- The methoxy and methyl groups on the benzo[d]thiazole core differentiate it from analogs with simpler substitution patterns (e.g., unsubstituted or halogenated derivatives).
Physicochemical Properties: Hydrochloride salts (e.g., Compounds 8 and 10) exhibit higher melting points (214–237°C) compared to free bases (104–190°C), likely due to ionic interactions in the solid state .
This contrasts with traditional methods (e.g., alkylation/hydrazide cyclization in ), which often yield <50% .
Biological Activity
4-Methoxy-7-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Common Name | 4-Methoxy-7-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride |
| CAS Number | 1185134-27-3 |
| Molecular Formula | C₁₄H₂₀ClN₃OS |
| Molecular Weight | 313.8 g/mol |
Anticancer Properties
Research indicates that derivatives of benzothiazole, including 4-Methoxy-7-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride, exhibit significant anticancer activity. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including colon adenocarcinoma (HCT-116) and breast cancer cells. Notably, some benzothiazole derivatives have demonstrated IC50 values in the low micromolar range against these cancer types, suggesting promising therapeutic potential .
Anti-inflammatory Activity
The compound is also suggested to possess anti-inflammatory properties. The presence of functional groups such as carbonyl and α,β-unsaturated keto within its structure may contribute to this activity. In a study focusing on related compounds, it was observed that modifications leading to increased lipophilicity enhanced anti-inflammatory effects, likely by improving the compound's ability to penetrate cellular membranes .
The mechanism through which 4-Methoxy-7-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride exerts its biological effects is still under investigation. However, similar compounds have been shown to interact with multiple biological targets, including:
- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression patterns that suppress tumor growth.
- Cyclooxygenases (COX) : Compounds with anti-inflammatory properties often inhibit COX enzymes, reducing the production of pro-inflammatory mediators.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of benzothiazole derivatives against various cancer cell lines. The results indicated that several compounds exhibited selective cytotoxicity with IC50 values ranging from 0.5 to 10 µM. The study highlighted the potential of modifying substituents on the benzothiazole core to enhance anticancer activity .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of related benzothiazole compounds in animal models. The results demonstrated a significant reduction in inflammatory markers in treated groups compared to controls, suggesting that these compounds could be developed into therapeutic agents for inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for preparing 4-methoxy-7-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. For example:
Core formation : Condensation of substituted aniline derivatives with thioureas or thioamides under acidic conditions to form the benzothiazole core .
Piperazine substitution : Introduction of the 4-methylpiperazine group via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, requiring palladium catalysts for C–N coupling .
Methoxy group retention : Protection/deprotection strategies (e.g., using methoxy groups stable under reflux conditions in ethanol or DMSO) to preserve substituents during synthesis .
Key characterization tools: NMR (δ ~1.69–2.57 ppm for CH2 groups, aromatic protons at δ ~6.5–8.0 ppm), HPLC for purity, and elemental analysis .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% typically required) .
- Spectroscopy :
- 1H/13C NMR : Confirms substituent positions (e.g., methoxy singlet at δ ~3.8 ppm, piperazine protons as multiplets at δ ~2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ for C15H20N3O2SCl) .
- Thermal analysis : Melting point determination (e.g., 141–143°C for analogous compounds) to confirm crystallinity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing the 4-methylpiperazine moiety?
- Methodological Answer : Use Design of Experiments (DoE) to systematically test variables:
- Factors : Catalyst loading (e.g., Pd(OAc)2), solvent polarity (DMF vs. toluene), temperature (80–120°C), and stoichiometry .
- Response surface modeling : Identifies optimal conditions for yield and reaction time. For example, a study on analogous piperazine substitutions achieved 75% yield using Pd(OAc)2 (5 mol%) in DMF at 100°C for 18 hours .
- Troubleshooting : Incomplete substitution may require scavengers (e.g., molecular sieves) to remove byproducts like HCl .
Q. What strategies address contradictory cytotoxicity data across different cancer cell lines?
- Methodological Answer :
- Cell line validation : Test across diverse models (e.g., MCF-7, HEPG-2, DLD-1) to account for genetic heterogeneity. For example, a related thiazole derivative showed IC50 values ranging from 2.1 μM (HONE-1) to >50 μM (WI-38 fibroblasts) .
- Mechanistic studies :
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to confirm cell death pathways.
- Target engagement : Western blotting for downstream markers (e.g., caspase-3 cleavage).
- Statistical rigor : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of discrepancies .
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases or GPCRs). For example, a benzothiazole analog showed a docking score of −9.2 kcal/mol with EGFR kinase .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates robust binding) .
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to guide derivatization .
Methodological Considerations for Data Interpretation
Q. What analytical techniques resolve ambiguities in NMR spectra caused by proton overlap?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
